
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is a solid substance that is white to off-white in color .
Synthesis Analysis
Mono (4-hydroxybutyl) Terephthalate is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer . It can also be used for biodegradation of aliphatic-aromatic copolyesters .Molecular Structure Analysis
The molecular structure of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester consists of a benzene ring with two carboxylic acid groups at the 1 and 4 positions, and a 4-hydroxybutyl group attached to one of these carboxylic acid groups .Physical And Chemical Properties Analysis
This compound has a melting point greater than 129°C (decomposition) and a predicted boiling point of 441.4±30.0 °C . Its predicted density is 1.274±0.06 g/cm3 . It is slightly soluble in DMSO and methanol when sonicated . The predicted pKa value is 3.75±0.10 .Scientific Research Applications
- Application : Mono (4-hydroxybutyl) Terephthalate, a derivative of 1,4-Benzenedicarboxylic acid, is utilized for the production of poly (butylene terephthalate), a thermoplastic engineering polymer .
- Application : A series of unprecedented crown ether- and thiacrown ether-derivatized benzene dicarboxylic acid (H2bdc) ligands has been synthesized and incorporated into the prototypical isoreticular metal–organic framework (IRMOF) and UiO-66 materials .
- Results : These are among the few ligand derivatives, and resulting MOFs, that incorporate a macrocyclic group directly on the bdc ligand, providing a new, modular platform for exploring new supramolecular and coordination chemistry within MOFs .
Polymer Production
Metal-Organic Frameworks (MOFs)
- Application : Mono (4-hydroxybutyl) Terephthalate, a derivative of 1,4-Benzenedicarboxylic acid, can be used for the biodegradation of aliphatic-aromatic copolyesters .
- Application : When applied as an anode for lithium-ion batteries, the activated Mn-1,4-BDC@200 electrode delivered a high reversible lithium storage capacity .
- Results : The electrode delivered a high reversible lithium storage capacity of 974 mA h g −1 after 100 cycles at a current density of 100 mA g −1, exhibiting one of the best lithium storage properties among the reported metal organic frameworks (MOFs), also known as coordination polymer (CP) anodes .
Biodegradation of Aliphatic-Aromatic Copolyesters
Lithium-Ion Batteries
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622185 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester | |
CAS RN |
63317-89-5 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

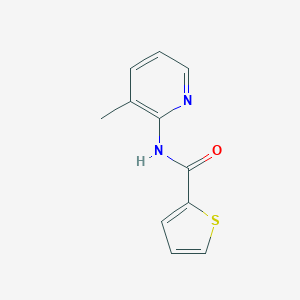
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

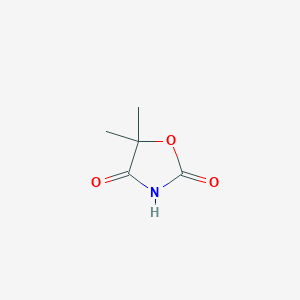
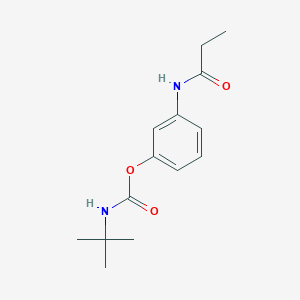
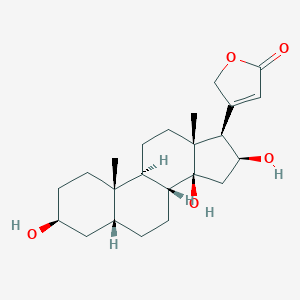
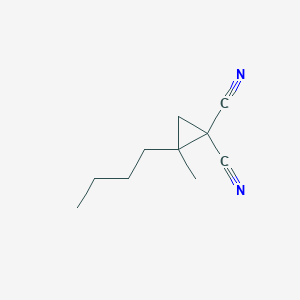
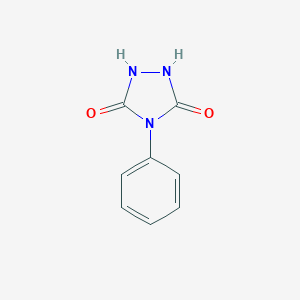
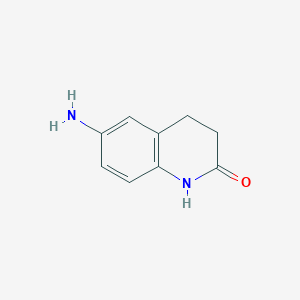


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
